molecular formula C24H30N6O3 B2770603 8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887215-17-0

8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2770603
CAS No.: 887215-17-0
M. Wt: 450.543
InChI Key: LOYDGDFKJXYQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potential Antidepressant Agents : A study highlighted the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, examining their serotonin receptor affinity and phosphodiesterase inhibitor activity. One derivative showed potential as an antidepressant in preliminary pharmacological studies, exhibiting greater antianxiety potency than diazepam (Zagórska et al., 2016).

  • Anxiolytic and Antidepressant-like Properties : Another research synthesized N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, identifying compounds with anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).

  • Serotonin and Dopamine Receptor Activities : A study reported the synthesis of imidazo[2,1-f]purine derivatives and evaluated their receptor activities, identifying compounds as potent ligands for serotonin (5-HT1A, 5-HT7) and dopamine D2 receptors. These findings indicate the potential for antidepressant and anxiolytic applications (Zagórska et al., 2016).

  • Anticancer Activity : A different derivative, 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, was synthesized and tested as an anticancer agent, showing significant antiproliferative activity against various human cancer cell lines (Liu et al., 2018).

  • Adenosine Receptor Antagonists : Research on imidazo[2,1-f]purine-2,4-diones identified potent and selective antagonists of the A3 adenosine receptor, a potential target for various therapeutic applications (Baraldi et al., 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(2-morpholinoethyl)phenylboronic acid and 2-(morpholino)phenylboronic acid , have been used in various biochemical applications

Mode of Action

It’s worth noting that morpholino functionality, which is present in this compound, can be used to bind to rna or other therapeutics . This suggests that the compound might interact with its targets at the RNA level, leading to changes in gene expression or protein synthesis.

Biochemical Pathways

Compounds with similar structures have been suggested to disrupt sodium transport in the distal convoluted tubules, causing sodium excretion and water loss

Result of Action

Based on the potential disruption of sodium transport mentioned earlier , the compound might lead to changes in ion concentrations within cells, which could have various downstream effects on cellular functions.

Properties

IUPAC Name

6-(2-ethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-5-18-8-6-7-9-19(18)29-16(2)17(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)11-10-27-12-14-33-15-13-27/h6-9H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYDGDFKJXYQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.